4-({[(2,5-Dimethoxyphenyl)carbamothioyl]amino}methyl)benzenesulfonamide
Overview
Description
4-({[(2,5-Dimethoxyphenyl)carbamothioyl]amino}methyl)benzenesulfonamide is a complex organic compound with the molecular formula C16H19N3O4S2. It is characterized by the presence of a benzenesulfonamide group, a dimethoxyphenyl group, and a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,5-Dimethoxyphenyl)carbamothioyl]amino}methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-aminomethylbenzenesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-({[(2,5-Dimethoxyphenyl)carbamothioyl]amino}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-({[(2,5-Dimethoxyphenyl)carbamothioyl]amino}methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-({[(2,5-Dimethoxyphenyl)carbamothioyl]amino}methyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}-N-(2-methyl-2-propanyl)benzenesulfonamide
- **4-[({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-({[(2,5-Dimethoxyphenyl)carbamothioyl]amino}methyl)benzenesulfonamide exhibits unique properties due to the specific arrangement of its functional groups. This unique structure contributes to its high selectivity and potency as an enzyme inhibitor, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-22-12-5-8-15(23-2)14(9-12)19-16(24)18-10-11-3-6-13(7-4-11)25(17,20)21/h3-9H,10H2,1-2H3,(H2,17,20,21)(H2,18,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAODCHAIVAHOFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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